3-methyl-N'-(2-phenylcyclopropanecarbonyl)benzohydrazide
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Overview
Description
3-methyl-N’-(2-phenylcyclopropanecarbonyl)benzohydrazide is a complex organic compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzohydrazide core with a 3-methyl group and a 2-phenylcyclopropanecarbonyl moiety, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-(2-phenylcyclopropanecarbonyl)benzohydrazide typically involves the condensation of 3-methylbenzohydrazide with 2-phenylcyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-(2-phenylcyclopropanecarbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzohydrazide moiety, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
3-methyl-N’-(2-phenylcyclopropanecarbonyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N’-(2-phenylcyclopropanecarbonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N’-(2-phenylcyclopropanecarbonyl)benzohydrazide: Unique due to its specific substitution pattern and cyclopropane ring.
N’-benzylidene-2-hydroxymethylbenzohydrazide: Similar core structure but different substituents.
4-methoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide: Contains a methoxy group and a propenylidene moiety.
Uniqueness
3-methyl-N’-(2-phenylcyclopropanecarbonyl)benzohydrazide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. The specific substitution pattern also contributes to its uniqueness, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-methyl-N'-(2-phenylcyclopropanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-5-9-14(10-12)17(21)19-20-18(22)16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
IFZXDIZFMDVVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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